An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1-Boc-4-(morpholine-4-carbonyl)piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-(morpholine-4-carbonyl)piperidine, a key building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust and reproducible synthesis protocol, in-depth analytical characterization, and its applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical and allied industries, offering both theoretical insights and practical methodologies. The confirmed Chemical Abstracts Service (CAS) number for this compound is 757949-39-6 .[1]
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a morpholine moiety, another important heterocycle in medicinal chemistry, often imparts favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The strategic combination of these two scaffolds, as seen in 1-Boc-4-(morpholine-4-carbonyl)piperidine, results in a versatile intermediate with significant potential in the synthesis of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical manipulations, making it an invaluable tool for multi-step synthetic campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The table below summarizes the key properties of 1-Boc-4-(morpholine-4-carbonyl)piperidine.
| Property | Value | Source |
| CAS Number | 757949-39-6 | [1] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | N/A |
| Molecular Weight | 298.38 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Inferred |
| Storage | Store in a cool, dry place away from incompatible materials | Inferred |
Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine
The synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine is typically achieved through a standard amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and morpholine. This reaction is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents. The following protocol describes a reliable and efficient method for this transformation.
Experimental Protocol: Amide Coupling
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for elution)
Procedure:
-
To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture, followed by the dropwise addition of morpholine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-Boc-4-(morpholine-4-carbonyl)piperidine as a pure solid.
Causality Behind Experimental Choices:
-
EDC and HOBt: This combination of coupling reagents is widely used for its efficiency in forming amide bonds while minimizing side reactions and racemization (if applicable). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with the amine (morpholine).
-
DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to the reformation of the starting material and lower yields.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling reagents, and their byproducts, simplifying the subsequent purification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
Due to the absence of publicly available spectral data for 1-Boc-4-(morpholine-4-carbonyl)piperidine, the following tables provide predicted and expected analytical data based on the analysis of structurally similar compounds. This information is intended to guide researchers in the characterization of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Boc group: ~1.45 (s, 9H)Piperidine ring: 1.6-1.9 (m, 4H), 2.7-2.9 (m, 2H), 4.0-4.2 (m, 2H)Morpholine ring: 3.4-3.7 (m, 8H)Piperidine CH at C4: 2.4-2.6 (m, 1H) |
| ¹³C NMR | Boc group: ~28.4 (C(CH₃)₃), ~79.5 (C(CH₃)₃)Piperidine ring: ~28-30 (CH₂), ~40-42 (CH₂-N), ~43-45 (CH at C4)Morpholine ring: ~42-46 (CH₂-N), ~66-68 (CH₂-O)Carbonyl group: ~170-172 (C=O)Boc Carbonyl: ~154.7 (C=O) |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
| Technique | Expected Values |
| Mass Spec (ESI+) | [M+H]⁺: m/z 299.20[M+Na]⁺: m/z 321.18 |
| IR (cm⁻¹) | C=O stretch (amide): ~1640C=O stretch (Boc): ~1690C-N stretch: ~1100-1300C-O-C stretch: ~1115 |
Applications in Drug Discovery and Development
While specific applications for 1-Boc-4-(morpholine-4-carbonyl)piperidine are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This suggests its utility as a key intermediate in the synthesis of novel therapeutic agents.
The piperidine and morpholine moieties are frequently incorporated into molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The morpholine group, in particular, can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.
Potential Therapeutic Areas for Derivatives:
-
Oncology: As a scaffold for the development of kinase inhibitors.
-
Neuroscience: In the synthesis of compounds targeting central nervous system receptors.
-
Infectious Diseases: As a building block for novel antibacterial and antiviral agents.
Logical Relationship Diagram
